2-[(2-chloro-5-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Overview
Description
2-[(2-chloro-5-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C17H12ClN3O2S and its molecular weight is 357.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.0338755 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
- Antifungal and Antiviral Properties : Thiadiazole derivatives have been synthesized and evaluated for their biological activities. For example, compounds with thiadiazole and quinazoline structures demonstrated excellent antifungal activity, with EC50 values ranging from 2.99 to 28.35 μg/mL. They also showed good inhibition activity against tobacco mosaic virus (TMV) and potential in inducing systemic acquired resistance in tobacco against TMV (Wang et al., 2011).
Anticancer Activity
- Anticancer Potential : Quinazolinone compounds have been associated with anticancer activities. Various derivatives of quinazolinone, including those fused with thiadiazole, have been synthesized and tested for their efficacy against cancer cell lines, indicating a potential research avenue for the compound in cancer research (Joseph et al., 2010).
Antimicrobial and Anti-Inflammatory Applications
- Antimicrobial and Anti-Inflammatory Effects : Research on quinazolinone and thiadiazole derivatives has shown promising antimicrobial and anti-inflammatory properties. For instance, novel 4(3H)-quinazolinones derivatives were synthesized and evaluated as diuretic agents, indicating the potential utility of similar compounds in developing new therapeutic agents (Maarouf et al., 2004). Another study synthesized different 2, 7-disubstituted [1, 3, 4]-thiadiazolo [2, 3-b] quinazolin-5(4H)-ones and evaluated them for anti-inflammatory activity, both in vitro and in vivo, showcasing the therapeutic potential of such compounds (Thorat et al., 2021).
Structural and Synthetic Studies
- Synthetic Pathways and Characterization : Research on similar compounds often includes detailed synthetic routes and structural characterization, providing a foundation for synthesizing and studying the compound . For example, studies have outlined methods for synthesizing various thiadiazole and quinazolinone derivatives, along with their structural analysis using techniques such as X-ray crystallography, NMR, and mass spectrometry (Kornicka et al., 2006).
Properties
IUPAC Name |
2-[(2-chloro-5-methylphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S/c1-10-6-7-12(18)14(8-10)23-9-15-20-21-16(22)11-4-2-3-5-13(11)19-17(21)24-15/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOYRVSPWPMIPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=NN3C(=O)C4=CC=CC=C4N=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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